molecular formula C16H18N2O2 B15339809 4'-(2-Aminoethoxy)-2'-methylbiphenyl-3-carboxylic acid amide

4'-(2-Aminoethoxy)-2'-methylbiphenyl-3-carboxylic acid amide

Cat. No.: B15339809
M. Wt: 270.33 g/mol
InChI Key: KQKZRAAWENZEJO-UHFFFAOYSA-N
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Description

4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an aminoethoxy group, a methyl group, and a carboxylic acid amide group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The amino groups are converted to aminoethoxy groups through an etherification reaction with ethylene oxide.

    Amidation: Finally, the carboxylic acid group is introduced through an amidation reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or alcohol.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a drug candidate or a pharmacological tool to study biological pathways.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid: Lacks the amide group, which may affect its reactivity and biological activity.

    2’-Methylbiphenyl-3-carboxylic acid amide: Lacks the aminoethoxy group, influencing its solubility and interaction with biological targets.

    4’-(2-Hydroxyethoxy)-2’-methylbiphenyl-3-carboxylic acid amide: Contains a hydroxyethoxy group instead of an aminoethoxy group, altering its chemical properties.

Uniqueness

4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both aminoethoxy and carboxylic acid amide groups allows for versatile interactions with various molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-[4-(2-aminoethoxy)-2-methylphenyl]benzamide

InChI

InChI=1S/C16H18N2O2/c1-11-9-14(20-8-7-17)5-6-15(11)12-3-2-4-13(10-12)16(18)19/h2-6,9-10H,7-8,17H2,1H3,(H2,18,19)

InChI Key

KQKZRAAWENZEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)C2=CC(=CC=C2)C(=O)N

Origin of Product

United States

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